2-amino-6-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-4-one
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Overview
Description
2-amino-6-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-4-one is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of an amino group at the 2-position, a sulfanylmethyl group attached to a 4-methylphenyl ring at the 6-position, and a keto group at the 4-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.
Aromatization: The intermediate product undergoes aromatization to stabilize the pyrimidine ring.
S-Methylation:
Oxidation: The compound is then oxidized to form the desired methylsulfonyl derivative.
Formation of Guanidines: Finally, the compound is treated with suitable amines to form guanidines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-amino-6-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-6-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in microbial metabolism or inflammatory pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-hydroxy-6-methylpyrimidine: Another pyrimidine derivative with similar structural features but different functional groups.
2-(4-methylsulfonylphenyl) indole derivatives: Compounds with a similar sulfanylmethyl group but different core structures.
Uniqueness
2-amino-6-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-amino-6-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8-2-4-10(5-3-8)17-7-9-6-11(16)15-12(13)14-9/h2-6H,7H2,1H3,(H3,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRVQJAEGVOEDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)N=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)N=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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